(2S,4S)-2,4-Dimethyl-1-heptanol
CAS No.: 174693-04-0
Cat. No.: VC20308248
Molecular Formula: C9H20O
Molecular Weight: 144.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 174693-04-0 |
|---|---|
| Molecular Formula | C9H20O |
| Molecular Weight | 144.25 g/mol |
| IUPAC Name | (2S,4S)-2,4-dimethylheptan-1-ol |
| Standard InChI | InChI=1S/C9H20O/c1-4-5-8(2)6-9(3)7-10/h8-10H,4-7H2,1-3H3/t8-,9-/m0/s1 |
| Standard InChI Key | HVRFWRROUIDGQO-IUCAKERBSA-N |
| Isomeric SMILES | CCC[C@H](C)C[C@H](C)CO |
| Canonical SMILES | CCCC(C)CC(C)CO |
Introduction
Nomenclature and Identification
Systematic and Common Names
The IUPAC name (2S,4S)-2,4-dimethylheptan-1-ol unambiguously defines the compound’s structure and stereochemistry. The root name "heptan-1-ol" indicates a seven-carbon chain with a hydroxyl group at position 1. The prefixes "2,4-dimethyl" specify methyl branches at carbons 2 and 4, while the (2S,4S) descriptor denotes the absolute configuration of these stereocenters . Alternative designations include the CAS registry number 174693-04-0, which uniquely identifies the compound in chemical databases, and the PubChem CID 10877244 . The ChemSpider ID 9052513 further facilitates cross-referencing across platforms .
Table 1: Key Identifiers of (2S,4S)-2,4-Dimethyl-1-heptanol
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (2S,4S)-2,4-dimethylheptan-1-ol | |
| CAS Number | 174693-04-0 | |
| PubChem CID | 10877244 | |
| ChemSpider ID | 9052513 | |
| Molecular Formula | C₉H₂₀O | |
| Molecular Weight | 144.25 g/mol |
Stereochemical Descriptors
The compound’s stereochemistry is encoded in its InChI (International Chemical Identifier) and SMILES (Simplified Molecular-Input Line-Entry System) notations. The InChI string InChI=1S/C9H20O/c1-4-5-8(2)6-9(3)7-10/h8-10H,4-7H2,1-3H3/t8-,9-/m0/s1 specifies the S configuration at both stereocenters through the t8-,9- term . The SMILES notation CCC[C@H](C)C[C@H](C)CO uses @ symbols to denote the stereochemistry, confirming the (2S,4S) configuration . These identifiers enable precise computational modeling and database retrieval.
Molecular Structure and Stereochemistry
Spatial Arrangement and Bond Connectivity
The molecule consists of a seven-carbon chain with hydroxyl (-OH) and methyl (-CH₃) groups at positions 1, 2, and 4. The C2 and C4 carbons are stereogenic centers, each bonded to four distinct groups:
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C2: -CH₂CH₂CH₂CH₃, -CH(CH₃)CH₂OH, -CH₃, and -CH₂-
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C4: -CH₂CH₂CH₃, -CH(CH₃)CH₂CH₂OH, -CH₃, and -CH₂-
The S configuration at both centers results in a specific three-dimensional orientation that influences intermolecular interactions and reactivity.
Stereoisomerism and Diastereomeric Relationships
(2S,4S)-2,4-Dimethyl-1-heptanol has three distinct stereoisomers: (2R,4S), (2S,4R), and (2R,4R). These isomers exhibit divergent physical properties due to differences in spatial arrangement. For example, the (2R,4S) isomer (CAS 331960-45-3, PubChem CID 10534787) and the (2S,4R) isomer (CAS 18450-74-3, PubChem CID 87651) are diastereomers of the (2S,4S) compound, differing in configuration at one stereocenter .
Physical and Chemical Properties
Molecular Weight and Composition
With a molecular weight of 144.25 g/mol, the compound’s mass spectrometry profile would likely show a molecular ion peak at m/z 144. The branching and hydroxyl group suggest moderate polarity, influencing solubility in organic solvents like ethanol or diethyl ether .
Predicted Physicochemical Behavior
While experimental data on melting/boiling points are unavailable, analogous secondary alcohols exhibit boiling points between 180–220°C due to hydrogen bonding. The compound’s branched structure may lower its melting point compared to linear isomers. Its LogP (octanol-water partition coefficient) is estimated to be ~2.5–3.0, indicating moderate lipophilicity .
Synthetic and Analytical Considerations
Analytical Characterization
Hypothetical spectroscopic data:
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IR Spectroscopy: O-H stretch (~3200–3600 cm⁻¹), C-O stretch (~1050–1150 cm⁻¹).
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NMR:
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¹H NMR: δ 1.0–1.5 (m, CH₃ and CH₂ groups), δ 3.5–3.7 (t, CH₂OH).
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¹³C NMR: δ 70–72 (C-OH), δ 20–35 (CH₃ and CH₂).
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Applications and Research Implications
The compound’s stereochemical complexity makes it a candidate for studies on chiral induction in catalysis or as a building block in pharmaceutical synthesis. Its potential as a flavor/aroma agent, akin to other branched alcohols, warrants investigation.
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